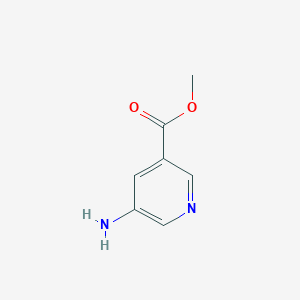

Methyl 5-aminonicotinate

Description

The exact mass of the compound Methyl 5-aminonicotinate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 5-aminonicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-aminonicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-aminopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-11-7(10)5-2-6(8)4-9-3-5/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGSRKHDEJNWED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363887 | |

| Record name | Methyl 5-aminonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36052-25-2 | |

| Record name | 3-Pyridinecarboxylic acid, 5-amino-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36052-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-aminonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-aminopyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-Aminonicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-aminonicotinate is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic pathways for methyl 5-aminonicotinate, offering detailed experimental protocols and comparative quantitative data. The two core synthesis strategies discussed are the direct esterification of 5-aminonicotinic acid and a two-step approach involving the synthesis and subsequent reduction of a nitro-intermediate, methyl 5-nitronicotinate. This document is intended to be a practical resource for researchers and professionals engaged in the synthesis and utilization of this important heterocyclic compound.

Introduction

Methyl 5-aminonicotinate, a derivative of nicotinic acid (Vitamin B3), possesses a versatile chemical structure with both an amino and a methyl ester functional group on the pyridine ring. This arrangement allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of complex molecules with diverse biological activities. Its applications span various therapeutic areas, underscoring the importance of efficient and well-characterized synthetic routes. This guide details two robust and commonly employed pathways for its preparation.

Synthesis Pathways

There are two principal and reliable synthetic routes to obtain methyl 5-aminonicotinate:

-

Pathway 1: Direct Esterification of 5-Aminonicotinic Acid. This is a straightforward approach involving the direct conversion of the carboxylic acid group of 5-aminonicotinic acid into a methyl ester.

-

Pathway 2: Reduction of Methyl 5-Nitronicotinate. This two-step pathway first involves the synthesis of methyl 5-nitronicotinate from 5-nitronicotinic acid, followed by the reduction of the nitro group to an amine.

The following sections provide detailed experimental protocols and data for each pathway.

Pathway 1: Direct Esterification of 5-Aminonicotinic Acid

This pathway is often favored for its atom economy and fewer synthetic steps. The esterification can be effectively achieved using reagents like thionyl chloride or through acid catalysis.

Experimental Protocol: Esterification using Thionyl Chloride

A common and high-yielding method for the esterification of 5-aminonicotinic acid involves the use of thionyl chloride in methanol.

Reaction Scheme:

Caption: Esterification of 5-Aminonicotinic Acid.

Procedure:

-

A solution of 5-aminonicotinic acid (10.0 g, 72.5 mmol) in methanol (100 mL) is stirred and cooled to 0 °C.

-

Thionyl chloride (10.4 g, 86.9 mmol) is added dropwise to the suspension while maintaining the temperature at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for 16 hours.

-

After completion, the mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is diluted with deionized water (200 mL) and neutralized to a pH of 7 with an aqueous sodium bicarbonate solution.

-

The aqueous mixture is extracted twice with dichloromethane (2 x 100 mL).

-

The combined organic layers are washed twice with saturated brine (2 x 100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield the final product.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 5-Aminonicotinic Acid | N/A |

| Reagents | Thionyl Chloride, Methanol | N/A |

| Yield | 86% | [1] |

| Product Form | White Solid | [1] |

| Melting Point | 135-137 °C | N/A |

Characterization Data:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.24 (d, 1H), 8.12 (d, 1H), 7.42 (dd, 1H), 5.65 (brs, 2H), 3.84 (s, 3H).[1]

Pathway 2: Reduction of Methyl 5-Nitronicotinate

This two-step pathway provides an alternative route, particularly if 5-nitronicotinic acid is a more readily available starting material.

Step 1: Synthesis of Methyl 5-Nitronicotinate

The first step is the esterification of 5-nitronicotinic acid. An analogous procedure for a similar compound, 6-methoxy-5-nitronicotinic acid, is presented here and can be adapted.[2]

Reaction Scheme:

Caption: Esterification of 5-Nitronicotinic Acid.

Experimental Protocol (Adapted):

-

To a round-bottom flask equipped with a reflux condenser, add 5-nitronicotinic acid and methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

-

Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and reduce the volume of methanol by approximately half using a rotary evaporator.

-

Neutralize the solution with a saturated sodium bicarbonate solution to a pH of approximately 7, which will cause the product to precipitate.

-

Stir the mixture in an ice bath for 30 minutes.

-

Filter the solid product and wash with cold deionized water.

-

The crude product can be recrystallized from a minimal amount of hot methanol and dried under vacuum.

Quantitative Data (Analogous Reaction):

| Parameter | Value | Reference |

| Starting Material | 6-Methoxy-5-nitronicotinic Acid | [2] |

| Reagents | Sulfuric Acid, Methanol | [2] |

| Purity (Typical) | >97% | [2] |

| Product Form | Off-white to pale yellow solid | [2] |

Step 2: Reduction of Methyl 5-Nitronicotinate

The second step involves the reduction of the nitro group to an amine. Several methods are effective for this transformation, including the use of iron powder in acidic media or stannous chloride.

Reaction Scheme:

Caption: Reduction of Methyl 5-Nitronicotinate.

Experimental Protocol: Reduction using Iron Powder (General Procedure):

-

In a round-bottom flask, dissolve the methyl 5-nitronicotinate in a mixture of ethanol and acetic acid.

-

Add iron powder to the solution.

-

Heat the reaction mixture to reflux for a specified time, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and filter to remove the iron catalyst.

-

Concentrate the filtrate to obtain a thick oil.

-

Partition the oil between ethyl acetate and water, and basify the aqueous layer to a pH of 8-10 with NaOH.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Experimental Protocol: Reduction using Stannous Chloride (General Procedure):

-

Dissolve the methyl 5-nitronicotinate in ethanol.

-

Add stannous chloride dihydrate (SnCl₂·2H₂O) to the solution.

-

Heat the reaction mixture or use ultrasonic irradiation until the reaction is complete as monitored by TLC.[3]

-

Remove the solvent under reduced pressure.

-

Partition the crude residue between ethyl acetate and 2M KOH.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.

Comparative Data for Reduction Methods (General):

| Reducing Agent | Solvent | Conditions | Yield Range | Reference |

| Iron Powder | Ethanol/Acetic Acid | Reflux | 39-98% | [3] |

| Stannous Chloride | Ethanol | Ultrasonic Irradiation | 39-98% | [3] |

Summary and Conclusion

This guide has detailed two primary and effective synthetic pathways for the preparation of methyl 5-aminonicotinate. The direct esterification of 5-aminonicotinic acid using thionyl chloride offers a high-yielding, one-step process. The alternative two-step pathway, involving the esterification of 5-nitronicotinic acid followed by the reduction of the nitro-intermediate, provides flexibility depending on the availability of starting materials. Both routes are robust and can be adapted for various scales of synthesis. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient and reproducible synthesis of this key heterocyclic building block.

Workflow Diagram

Caption: Overview of Synthesis Pathways.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-aminonicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-aminonicotinate is a pyridinecarboxylate derivative that serves as a crucial building block in medicinal chemistry and drug discovery. As a substituted nicotinic acid ester, its physicochemical properties are of paramount importance for its handling, reaction kinetics, formulation, and ultimately, its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 5-aminonicotinate, complete with experimental protocols and logical workflows to aid researchers in their laboratory endeavors.

Core Physicochemical Properties

The fundamental physicochemical characteristics of Methyl 5-aminonicotinate are summarized in the tables below. These parameters are essential for predicting the behavior of the molecule in various chemical and biological systems.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [1][2][3] |

| Appearance | Light brown to yellow solid | [2][4] |

| Melting Point | 135-137 °C | [3][4] |

| Boiling Point | 319.4 °C at 760 mmHg | [3][4] |

Physicochemical Descriptors

| Property | Value | Source |

| pKa (predicted) | 4.13 ± 0.20 | [2][4] |

| LogP (predicted) | -0.4 | [5] |

| Solubility | Soluble in chloroform and methanol. | [6][7] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are outlined below. These protocols provide a foundation for reproducible and accurate measurements in a laboratory setting.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology:

-

Sample Preparation: A small amount of finely powdered Methyl 5-aminonicotinate is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point of the sample.

Determination of Boiling Point

The boiling point is a key physical constant for a liquid and is sensitive to atmospheric pressure.

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of the liquid compound (if Methyl 5-aminonicotinate is in a molten state or dissolved in a high-boiling solvent for purification by distillation) is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Heating: The test tube is gently heated in a heating bath (e.g., an oil bath or a Thiele tube).

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

-

Boiling Point Reading: The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Partition Coefficient (LogP) by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical determinant of its pharmacokinetic properties.

Methodology:

-

System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous shaking, followed by separation of the two phases.

-

Sample Addition: A known amount of Methyl 5-aminonicotinate is dissolved in the n-octanol phase.

-

Equilibration: The octanol-water mixture containing the solute is shaken in a separatory funnel for a set period to allow for equilibrium to be reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Analysis: The concentration of Methyl 5-aminonicotinate in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[5][8][9]

Synthesis of Methyl 5-aminonicotinate

This protocol describes a common method for the synthesis of Methyl 5-aminonicotinate from 5-aminonicotinic acid.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 5-aminonicotinic acid is suspended in methanol.

-

Acid Catalyst Addition: Thionyl chloride is added dropwise to the cooled suspension.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours.

-

Work-up: After cooling, the excess methanol and thionyl chloride are removed under reduced pressure. The residue is then dissolved in water and neutralized with a base (e.g., sodium bicarbonate).

-

Extraction: The aqueous solution is extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and a potential signaling pathway relevant to nicotinic acid derivatives.

Caption: A simplified workflow for the synthesis of Methyl 5-aminonicotinate.

Caption: A general workflow for the analysis of Methyl 5-aminonicotinate by HPLC.

While no specific signaling pathways involving Methyl 5-aminonicotinate have been elucidated, as a derivative of nicotinic acid, it may interact with pathways modulated by nicotinic acid or its receptors. The following diagram illustrates a simplified overview of the nicotinic acetylcholine receptor (nAChR) signaling pathway, which is a key target for many nicotinic acid-related compounds.

Caption: A potential signaling pathway for nicotinic acid derivatives via nAChRs.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of Methyl 5-aminonicotinate. The tabulated data, detailed experimental protocols, and workflow diagrams are intended to serve as a valuable resource for researchers in the fields of chemistry and drug development. Accurate characterization of these properties is a critical step in the journey from a molecule's synthesis to its potential application as a therapeutic agent. Further research to determine experimental values for properties such as solubility in a wider range of solvents and an experimental LogP would provide a more complete profile of this important chemical entity.

References

- 1. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. pennwest.edu [pennwest.edu]

- 4. benchchem.com [benchchem.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

Spectroscopic Profile of Methyl 5-Aminonicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-aminonicotinate (CAS No. 36052-25-2), a substituted pyridine derivative, serves as a valuable building block in medicinal chemistry and drug discovery. Its structural features, including the aromatic amine and methyl ester functionalities, make it a versatile precursor for the synthesis of a wide range of biologically active molecules. An in-depth understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and quality control in synthetic processes.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for methyl 5-aminonicotinate. It also outlines detailed experimental protocols for acquiring these spectra, ensuring reproducibility and accuracy for researchers in the field.

Spectroscopic Data

Table 1: 1H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.5 - 8.7 | s | H-2 (Pyridine) |

| ~8.0 - 8.2 | s | H-6 (Pyridine) |

| ~7.3 - 7.5 | s | H-4 (Pyridine) |

| ~5.0 - 6.0 | br s | -NH2 |

| 3.86 | s | -OCH3 |

Solvent: CDCl3 s = singlet, br s = broad singlet

Table 2: 13C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (Ester) |

| ~148 | C-5 (Pyridine, C-NH2) |

| ~145 | C-2 (Pyridine) |

| ~138 | C-6 (Pyridine) |

| ~123 | C-3 (Pyridine, C-COOCH3) |

| ~118 | C-4 (Pyridine) |

| ~52 | -OCH3 |

Solvent: CDCl3

Table 3: IR Spectroscopic Data

| Wavenumber (cm-1) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretch (asymmetric and symmetric) |

| ~3050 | Weak | C-H stretch (aromatic) |

| ~2950 | Weak | C-H stretch (methyl) |

| 1720 - 1700 | Strong | C=O stretch (ester) |

| 1620 - 1580 | Strong | N-H bend and C=C stretch (aromatic) |

| 1300 - 1200 | Strong | C-O stretch (ester) |

| 1150 - 1000 | Medium | C-N stretch |

Table 4: Mass Spectrometry Data

| m/z Ratio | Relative Intensity (%) | Assignment |

| 152 | High | [M]+ (Molecular Ion) |

| 121 | Moderate | [M - OCH3]+ |

| 93 | Moderate | [M - COOCH3]+ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of methyl 5-aminonicotinate.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) in a clean, dry vial.

-

Ensure the sample is fully dissolved; gentle vortexing can be applied.

-

Filter the solution through a pipette containing a small plug of glass wool into a 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

1H NMR Spectroscopy:

-

The 1H NMR spectrum is typically acquired on a 300 MHz or 500 MHz spectrometer.

-

Standard acquisition parameters include a spectral width of 0-12 ppm, a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

A sufficient number of scans (typically 16 or 32) are averaged to obtain a good signal-to-noise ratio.

-

The chemical shifts are referenced to the residual solvent peak (e.g., CDCl3 at 7.26 ppm).

-

-

13C NMR Spectroscopy:

-

The 13C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 75 MHz or 125 MHz.

-

A proton-decoupled pulse sequence is used to simplify the spectrum.

-

A wider spectral width (0-200 ppm) is used.

-

A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance and smaller gyromagnetic ratio of the 13C nucleus.

-

The chemical shifts are referenced to the solvent peak (e.g., CDCl3 at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.

-

Place a small amount of the solid methyl 5-aminonicotinate sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Acquire the sample spectrum over the mid-IR range of 4000-400 cm-1.

-

Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

-

The resulting spectrum is usually displayed in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

For a volatile and thermally stable compound like methyl 5-aminonicotinate, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable technique.

-

A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

-

The compound is separated from the solvent and any impurities on the GC column and then introduced into the mass spectrometer.

-

In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

-

Mass Analysis and Detection:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z ratio.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like methyl 5-aminonicotinate.

Caption: General workflow for the spectroscopic analysis of methyl 5-aminonicotinate.

Structural Elucidation Pathway

This diagram illustrates how data from different spectroscopic techniques contribute to the structural elucidation of methyl 5-aminonicotinate.

An In-depth Technical Guide to Methyl 5-aminopyridine-3-carboxylate (CAS 36052-25-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-aminopyridine-3-carboxylate, registered under CAS number 36052-25-2, is a pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with an amino and a methyl carboxylate group, makes it a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known properties, structure, and synthesis of this compound. It also explores potential biological activities by examining structurally related compounds and outlines detailed experimental protocols for its synthesis and characterization.

Chemical Properties and Structure

Methyl 5-aminopyridine-3-carboxylate is an organic compound also known by synonyms such as Methyl 5-aminonicotinate and 5-Amino-nicotinic acid methyl ester.[1] It typically appears as a white to off-white solid or crystalline powder.[1] The presence of an amino group and a carboxylic acid ester on the pyridine ring suggests its utility as a versatile intermediate in organic synthesis.[1]

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 5-aminopyridine-3-carboxylate is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 36052-25-2 | [1][2] |

| Molecular Formula | C₇H₈N₂O₂ | [1][2] |

| Molecular Weight | 152.15 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 135-137 °C | [2] |

| Boiling Point (Predicted) | 319.4 ± 22.0 °C | [2] |

| Density (Predicted) | 1.238 g/cm³ | [2] |

| Storage Temperature | 2-8 °C | [2] |

Structural Information

The structure of Methyl 5-aminopyridine-3-carboxylate is characterized by a pyridine ring with an amino group at the 5-position and a methyl carboxylate group at the 3-position.

| Identifier | Value |

| SMILES | COC(=O)c1cncc(c1)N |

| InChI | InChI=1S/C7H8N2O2/c1-11-7(10)5-2-6(8)4-9-3-5/h2-4H,8H2,1H3 |

Experimental Protocols

Synthesis of Methyl 5-aminopyridine-3-carboxylate

A common method for the synthesis of Methyl 5-aminopyridine-3-carboxylate involves the esterification of 5-aminonicotinic acid.

Materials:

-

5-Aminonicotinic acid

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂) or another suitable esterification catalyst

-

Sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Deionized water

Procedure:

-

Dissolve 5-aminonicotinic acid in methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Reflux the mixture for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and concentrate it under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for Methyl 5-aminopyridine-3-carboxylate.

Analytical Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum would be expected to show signals for the aromatic protons on the pyridine ring, the amino protons, and the methyl protons of the ester group.

-

¹³C NMR: The ¹³C NMR spectrum would provide information on the carbon skeleton, with distinct signals for the aromatic carbons, the carbonyl carbon of the ester, and the methyl carbon.

2.2.2. Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight and elemental composition of the compound. Electron impact (EI) or electrospray ionization (ESI) are common techniques. The fragmentation pattern can provide further structural information.

2.2.3. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique to assess the purity of the compound.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the compound has significant absorbance.

Potential Biological Activity and Signaling Pathways (Inferred from Related Compounds)

Direct biological studies on Methyl 5-aminopyridine-3-carboxylate are limited in publicly accessible literature. However, the aminonicotinic acid scaffold is present in various biologically active molecules. Studies on related nicotinic acid derivatives have suggested potential antioxidant and antimicrobial activities.

Potential Antioxidant Activity

Some derivatives of nicotinic acid have been shown to possess in vitro antioxidant properties, evaluated through assays such as DPPH and ABTS radical scavenging.[2] This activity is often attributed to the ability of the molecule to donate a hydrogen atom or an electron to neutralize free radicals.

Potential Antimicrobial Activity

Derivatives of aminonicotinic acid have been synthesized and evaluated for their tuberculostatic and other antimicrobial activities.[3][4] The pyridine ring and its substituents can play a crucial role in the interaction with microbial targets.

Inferred Signaling Pathway Involvement

Given the antioxidant potential of related structures, one could hypothesize an interaction with cellular pathways involved in oxidative stress. For instance, such a compound might modulate the activity of antioxidant enzymes or scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Diagram of a General Oxidative Stress Signaling Pathway:

Caption: Hypothesized role in a general oxidative stress pathway.

Conclusion

Methyl 5-aminopyridine-3-carboxylate (CAS 36052-25-2) is a chemical compound with a well-defined structure and physicochemical properties. While detailed experimental protocols and biological activity data for this specific molecule are not extensively documented in peer-reviewed literature, its structural motifs are present in compounds with known biological activities. This guide provides a foundation for researchers by summarizing the available information and presenting representative experimental procedures. Further investigation into the biological effects of this compound is warranted to explore its full potential in drug discovery and development.

References

- 1. CAS 211915-53-6 | Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate - Synblock [synblock.com]

- 2. Secure Verification [cherry.chem.bg.ac.rs]

- 3. Synthesis of some 2-aminonicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives | MDPI [mdpi.com]

The Discovery and Pharmacological Journey of Nicotinic Acid Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid, also known as niacin or vitamin B3, has a rich history, evolving from a simple chemical compound to a vital nutrient and a therapeutic agent. Its esters, developed to enhance its therapeutic properties, particularly for topical applications, have carved their own niche in pharmacology. This technical guide provides an in-depth exploration of the discovery, history, and pharmacology of nicotinic acid esters. It details their synthesis, physicochemical properties, and the molecular mechanisms underlying their vasodilatory effects. This guide is intended to be a comprehensive resource, featuring detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows to support further research and development in this area.

A Historical Prelude: The Story of Nicotinic Acid

The journey of nicotinic acid esters begins with the discovery of their parent compound, nicotinic acid. First synthesized in 1867 by the oxidation of nicotine, it was initially a curiosity in the realm of organic chemistry.[1] Its biological significance remained unknown until the early 20th century when the devastating nutritional deficiency disease, pellagra, became a major public health crisis, particularly in the American South.

Through a series of meticulous epidemiological studies in the early 1900s, Dr. Joseph Goldberger of the U.S. Public Health Service demonstrated that pellagra was caused by a dietary deficiency. In 1937, American biochemist Conrad Elvehjem isolated the "pellagra-preventing factor" from liver extracts and identified it as nicotinic acid. This discovery was a landmark in nutritional science and led to the fortification of flour with niacin, effectively eradicating epidemic pellagra.

The pharmacological potential of nicotinic acid beyond its vitamin function was first recognized in 1955 by Rudolf Altschul, who discovered that gram-sized doses could significantly lower cholesterol levels.[1] This finding established nicotinic acid as the first orally available lipid-lowering agent, a role it continues to play today.

The Advent of Nicotinic Acid Esters: Enhancing Topical Delivery

The most common and well-studied nicotinic acid esters include:

-

Methyl Nicotinate: One of the simplest esters, it is widely used in topical preparations for its ability to induce localized vasodilation and a sensation of warmth.

-

Ethyl Nicotinate: Similar to methyl nicotinate, it is used in topical formulations for its rubefacient and vasodilatory properties.[2]

-

Benzyl Nicotinate: This ester is known for its ability to enhance skin penetration of other active ingredients, in addition to its own vasodilatory effects.[3][4]

-

Myristyl Nicotinate: A more lipophilic ester, it was developed to deliver nicotinic acid to the skin for improving skin barrier function with reduced flushing.

These esters are typically synthesized through the Fischer esterification of nicotinic acid with the corresponding alcohol in the presence of an acid catalyst.[5][6]

Physicochemical Properties of Nicotinic Acid and Its Esters

The efficacy of topical drug delivery is heavily influenced by the physicochemical properties of the active molecule. The esterification of nicotinic acid alters its properties, primarily increasing its lipophilicity, which is a key factor for skin penetration.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | logP (Octanol/Water) | Melting Point (°C) |

| Nicotinic Acid | C₆H₅NO₂ | 123.11 | 0.36 | 236-239[7] |

| Methyl Nicotinate | C₇H₇NO₂ | 137.14 | 0.93 | 42 |

| Ethyl Nicotinate | C₈H₉NO₂ | 151.16 | 1.45 | 8-9 |

| Propyl Nicotinate | C₉H₁₁NO₂ | 165.19 | 1.96 | - |

| Pentyl Nicotinate | C₁₁H₁₅NO₂ | 193.24 | 2.98 | - |

| Benzyl Nicotinate | C₁₃H₁₁NO₂ | 213.23 | 2.58 | Liquid |

Data compiled from various sources. logP values are estimates and can vary based on the calculation method.

Pharmacological Effects and Mechanism of Action

The primary pharmacological effect of topically applied nicotinic acid esters is vasodilation, leading to erythema (redness) and a sensation of heat. This effect is mediated by the release of prostaglandins, particularly prostaglandin D2 (PGD2), from various skin cells, including Langerhans cells and mast cells.[8]

Signaling Pathway of Nicotinic Acid Ester-Induced Vasodilation

Upon topical application, nicotinic acid esters penetrate the stratum corneum and are hydrolyzed by esterases in the skin to release nicotinic acid. Nicotinic acid then activates the G-protein coupled receptor, GPR109A (also known as HCA₂), on Langerhans cells and other skin cells. This activation initiates a signaling cascade that results in the synthesis and release of PGD2. PGD2, in turn, acts on the DP1 receptor on vascular smooth muscle cells, leading to vasodilation and increased blood flow.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of nicotinic acid esters.

Synthesis of Methyl Nicotinate

Objective: To synthesize methyl nicotinate via Fischer esterification of nicotinic acid.

Materials:

-

Nicotinic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

Procedure:

-

In a round-bottom flask, dissolve nicotinic acid in an excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Attach the reflux condenser and heat the mixture to reflux for 4-6 hours.

-

After reflux, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain crude methyl nicotinate.

-

The product can be further purified by distillation or chromatography if necessary.

In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To quantify the permeation of a nicotinic acid ester through a skin membrane.

Materials:

-

Franz diffusion cells

-

Excised human or porcine skin

-

Nicotinic acid ester formulation

-

Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

-

High-performance liquid chromatography (HPLC) system

-

Water bath with circulator

-

Magnetic stirrers

Procedure:

-

Prepare the skin membrane by carefully removing subcutaneous fat and hair.

-

Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

-

Fill the receptor compartment with a known volume of pre-warmed (32°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

-

Place a magnetic stir bar in the receptor compartment and begin stirring.

-

Equilibrate the assembled cells in a water bath at 32°C.

-

Apply a precise amount of the nicotinic acid ester formulation to the surface of the skin in the donor compartment.

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw a sample from the receptor solution and immediately replace it with an equal volume of fresh, pre-warmed receptor solution.

-

Analyze the collected samples for the concentration of the nicotinic acid ester and its metabolite (nicotinic acid) using a validated HPLC method.

-

Calculate the cumulative amount of the ester permeated per unit area over time.

Assessment of Skin Vasodilation using Laser Doppler Flowmetry

Objective: To measure the change in skin blood flow in response to topical application of a nicotinic acid ester.

Materials:

-

Laser Doppler flowmeter with a surface probe

-

Nicotinic acid ester formulation

-

Control formulation (vehicle)

-

Volunteer subjects

-

Skin thermometer

Procedure:

-

Acclimatize the subjects in a temperature-controlled room for at least 20 minutes.

-

Define and mark the test sites on the volar forearm of the subjects.

-

Measure the baseline skin blood flow at each test site using the laser Doppler flowmeter.

-

Apply a standardized amount of the nicotinic acid ester formulation to one test site and the control formulation to another.

-

Record the skin blood flow continuously or at fixed intervals (e.g., every 5 minutes) for a predetermined duration (e.g., 60 minutes).

-

Monitor and record the skin temperature throughout the experiment.

-

Calculate the change in blood flow from baseline for both the active and control sites.

-

The data can be expressed as the area under the curve (AUC) of the blood flow versus time plot.

Conclusion and Future Directions

The development of nicotinic acid esters represents a successful strategy to overcome the delivery challenges of their parent compound for topical applications. Their ability to induce localized vasodilation has made them valuable tools in both dermatological research and therapeutic formulations. Understanding their synthesis, physicochemical properties, and mechanism of action is crucial for the development of new and improved formulations.

Future research in this area could focus on:

-

Novel Ester Design: Synthesizing and evaluating new esters with optimized lipophilicity and hydrolysis rates to fine-tune the onset and duration of action.

-

Targeted Delivery Systems: Incorporating nicotinic acid esters into advanced delivery systems, such as nanoparticles or microemulsions, to enhance their penetration and target specific skin layers.

-

Exploring New Therapeutic Applications: Investigating the potential of nicotinic acid esters in other dermatological conditions where increased blood flow and niacin-related benefits could be advantageous.

This guide provides a solid foundation for researchers and drug development professionals to build upon as they continue to explore the potential of nicotinic acid esters in medicine and dermatology.

References

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. CAS 94-44-0: Benzyl nicotinate | CymitQuimica [cymitquimica.com]

- 4. Benzyl nicotinate CAS#: 94-44-0 [amp.chemicalbook.com]

- 5. Buy Benzyl nicotinate | 94-44-0 | >98% [smolecule.com]

- 6. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]

- 7. Nicotinic acid | 59-67-6 [chemicalbook.com]

- 8. Prostaglandin D2 - Wikipedia [en.wikipedia.org]

A Technical Guide to the Theoretical Properties of Substituted Pyridines

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental building block in modern medicinal chemistry and materials science.[1][2] Its unique electronic characteristics, capacity for hydrogen bonding, and structural versatility make it a "privileged scaffold" in a wide range of pharmaceuticals.[1] The strategic placement of substituents on the pyridine ring allows for the precise modulation of a molecule's physicochemical properties, including its target affinity, reactivity, and pharmacokinetic profile.[1][3]

This technical guide provides an in-depth exploration of the core theoretical properties of substituted pyridines, focusing on the electronic and steric effects of substituents, acidity (pKa), and the application of quantum mechanical methods to predict molecular behavior. It is designed to serve as a comprehensive resource for researchers actively engaged in drug discovery and development.

Electronic Properties of Substituted Pyridines

The electronic nature of the pyridine ring is distinct from that of benzene due to the presence of the electronegative nitrogen atom, which renders the ring electron-deficient.[4] This inherent property makes the pyridine ring less susceptible to electrophilic substitution than benzene, with such reactions typically occurring at the 3-position.[5][6] Conversely, the ring is more prone to nucleophilic substitution, primarily at the 2- and 4-positions.[5][6]

Substituents on the pyridine ring profoundly influence its electronic structure through a combination of inductive and resonance effects.

-

Electron-Withdrawing Groups (EWGs) : Substituents like nitro (-NO₂) or cyano (-CN) decrease the electron density of the ring, further deactivating it towards electrophilic attack but enhancing its susceptibility to nucleophilic attack.[7]

-

Electron-Donating Groups (EDGs) : Substituents such as amino (-NH₂) or methoxy (-OCH₃) increase the electron density of the ring, making it more reactive towards electrophiles.[7]

It is crucial to note that the position of the substituent matters. For example, a chloro-substituent is electron-withdrawing by induction but can be electron-donating by resonance; in some coordination complexes, the resonance effect can dominate.[7] These electronic perturbations are critical for tuning the binding affinity of pyridine-based drugs to their biological targets.

Steric Properties and Their Quantification

The size and spatial arrangement of substituents introduce steric hindrance, which can significantly impact reaction rates, molecular conformation, and binding affinities to biological targets.[8] Understanding and quantifying these steric effects is essential for rational drug design.

A common method for quantifying steric effects is through the use of empirical parameters. The Taft steric parameter (E_s) , derived from the hydrolysis rates of esters, is a widely used descriptor where more negative values indicate greater steric bulk.[8]

Table 1: Taft Steric Parameters (E_s) for Common Substituents This data provides a general approximation for the steric effect of these substituents on a pyridine ring.[8]

| Substituent | Taft E_s |

| H | 0.00 |

| CH₃ | -1.24 |

| C₂H₅ | -1.31 |

| i-C₃H₇ | -1.71 |

| t-C₄H₉ | -2.78 |

| C₆H₅ | -3.82 |

| F | -0.46 |

| Cl | -0.97 |

| Br | -1.16 |

| I | -1.40 |

| OCH₃ | -0.55 |

| CN | -0.51 |

| NO₂ | -2.52 |

Source: Data adapted from BenchChem, 2025.[8]

Another set of descriptors, the Verloop steric parameters , are calculated from van der Waals radii and bond lengths to provide a more detailed, multi-dimensional description of a substituent's shape.[8]

Acidity and Basicity (pKa)

The lone pair of electrons on the pyridine nitrogen atom is not delocalized within the aromatic system, making it available for protonation and conferring basic properties to the molecule.[4][9] The basicity, quantified by the pKa of the conjugate acid (the pyridinium ion), is a critical parameter influencing a drug's solubility, absorption, and interaction with biological targets. The pKa of unsubstituted pyridine is approximately 5.23.[5]

Substituents significantly alter the pKa:

-

Electron-donating groups increase the electron density on the nitrogen, making it more basic and thus increasing the pKa.

-

Electron-withdrawing groups decrease the electron density on the nitrogen, making it less basic and lowering the pKa.

Table 2: Experimental pKa Values for Selected Monosubstituted Pyridines in Water

| Substituent Position | Substituent | pKa |

| - | H | 5.23[5] |

| 2- | CH₃ | 5.97 |

| 3- | CH₃ | 5.68 |

| 4- | CH₃ | 6.02 |

| 2- | NH₂ | 6.86 |

| 3- | NH₂ | 5.98 |

| 4- | NH₂ | 9.11 |

| 2- | OH | 0.75 |

| 3- | OH | 4.86 |

| 4- | OH | 3.27 |

| 2- | Cl | 0.72 |

| 3- | Cl | 2.84 |

| 4- | Cl | 3.83 |

| 2- | CN | -0.26 |

| 3- | CN | 1.45 |

| 4- | CN | 1.90 |

| 3- | NO₂ | 0.81 |

| 4- | NO₂ | 1.61 |

Note: Data compiled from various sources.[10][11] The pKa refers to the dissociation of the corresponding pyridinium ion.

Experimental Protocols for pKa Determination

Accurate pKa determination is crucial for understanding the behavior of substituted pyridines. Potentiometric titration and NMR spectroscopy are two common and precise methods.

This is a high-precision technique where a solution of the pyridine derivative is titrated with a standardized acid or base.[12][13] The pH of the solution is monitored with a pH electrode as the titrant is added. The pKa is calculated from the shape of the resulting titration curve.[13]

Methodology:

-

Calibration: The potentiometer is calibrated using standard aqueous buffers (e.g., pH 2, 5, and 7).[12]

-

Sample Preparation: A solution of the purified compound is prepared in deionized water, and the ionic strength is kept constant (e.g., with 0.1M KCl).[12]

-

Titration: The solution is stirred continuously while a standardized solution of NaOH (for acidic pyridiniums) or HCl (for basic pyridines) is added in small, precise aliquots.[12]

-

Data Collection: The pH is recorded after each addition of titrant.

-

Analysis: A pH-titration curve is plotted. The pKa corresponds to the pH at the half-equivalence point.

This method leverages the change in the chemical shifts of protons on the pyridine ring as the degree of protonation changes with pH.[14]

Methodology:

-

Sample Preparation: A solution of the substituted pyridine is prepared in deuterium oxide (D₂O). An internal chemical shift standard, such as tetramethylammonium iodide, is added.[14]

-

pH Adjustment: The pH of the solution is adjusted by adding small amounts of DCl or KOD solutions (prepared with D₂O to minimize the water peak in the spectrum).[14]

-

Spectral Acquisition: A series of ¹H NMR spectra are collected over a range of pH values spanning the expected pKa.[14]

-

Data Analysis: The chemical shift (δ) of a specific proton is plotted against the pH. The data is then fitted to the appropriate equation (derived from the Henderson-Hasselbalch equation) to calculate the pKa.[14]

Caption: Workflow for pKa determination by NMR spectroscopy.

Quantum Mechanical Insights

Quantum mechanical (QM) methods are powerful tools for investigating the theoretical properties of substituted pyridines, providing insights that guide experimental work.[2] Density Functional Theory (DFT) is the most widely used QM method due to its favorable balance of accuracy and computational efficiency.[2][15]

DFT calculations can predict a wide range of molecular properties, including:

-

Optimized Geometries: The lowest energy 3D structure of the molecule.

-

Electronic Structures: Distribution of electrons within the molecule.

-

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of molecular reactivity and stability.[2][7]

-

Dipole Moment: A measure of the molecule's overall polarity.

-

Molecular Electrostatic Potential (MEP): A map of electrostatic potential on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack.

Table 3: Calculated Quantum Chemical Descriptors for Pyridine Derivatives (Illustrative) Calculations are typically performed at a level of theory like B3LYP/6-311++G(d,p).[15]

| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Pyridine | -6.68 | -0.35 | 6.33 | 2.22 |

| 4-Nitropyridine | -7.51 | -2.89 | 4.62 | 1.65 |

| 4-Aminopyridine | -5.59 | 0.87 | 6.46 | 3.85 |

Note: These are representative values to illustrate trends. Actual values depend on the specific computational method and basis set used.

Protocol for a Typical DFT Calculation

The following outlines a standard workflow for performing a DFT calculation on a substituted pyridine derivative.[2][15]

-

Structure Preparation: A 3D model of the molecule is constructed using molecular modeling software (e.g., Avogadro, GaussView).[2]

-

Geometry Optimization: An initial calculation is run to find the lowest energy conformation of the molecule. A common functional for this is B3LYP or M06-2X, paired with a basis set like 6-31G(d) or larger.[2][15]

-

Frequency Calculation: A frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[2]

-

Property Calculation: With the optimized geometry, a final single-point energy calculation is performed, often with a larger basis set (e.g., 6-311++G(d,p)), to accurately determine the electronic properties like HOMO/LUMO energies, MEP, and dipole moment.[2][15]

Caption: A standard workflow for DFT calculations.

Application in Drug Development: Kinase Inhibition

Substituted pyridines are a prevalent scaffold in the design of small-molecule kinase inhibitors, which are a critical class of drugs, particularly in oncology.[1] Many of these inhibitors function by competing with adenosine triphosphate (ATP) for binding within the kinase's ATP-binding pocket. The pyridine core acts as a rigid scaffold to correctly orient pharmacophoric groups that form key interactions (e.g., hydrogen bonds) with the protein, while various substituents fine-tune the molecule's steric and electronic properties to maximize potency and selectivity.[1]

Caption: Logic of ATP-competitive kinase inhibition.

Conclusion

The theoretical properties of substituted pyridines are governed by a complex interplay of electronic and steric factors. A thorough understanding of these principles, augmented by robust experimental determination of parameters like pKa and the predictive power of quantum mechanical calculations, is indispensable for the modern drug development professional. By leveraging these theoretical insights, researchers can more effectively design and optimize novel pyridine-based molecules with desired biological activities and physicochemical profiles, accelerating the journey from chemical concept to clinical candidate.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. studylib.net [studylib.net]

- 12. applications.emro.who.int [applications.emro.who.int]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

Methyl 5-aminonicotinate: A Technical Guide to its Solubility and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability profile of Methyl 5-aminonicotinate, a crucial parameter for its application in pharmaceutical research and development. Due to the limited availability of specific experimental data for Methyl 5-aminonicotinate, this guide presents information on closely related compounds and outlines established experimental protocols for determining these critical properties.

Solubility Profile

Table 1: Illustrative Aqueous Solubility of a Related Compound

| Compound | pH | Solubility |

| Methyl 6-aminonicotinate | 7.4 | >22.8 µg/mL[1] |

Disclaimer: This data is for Methyl 6-aminonicotinate and should be considered as an estimate. Experimental determination of the solubility of Methyl 5-aminonicotinate is highly recommended.

The solubility of Methyl 5-aminonicotinate is expected to be influenced by the pH of the medium due to the presence of the basic amino group and the potential for hydrolysis of the ester group. Generally, the amino group will be protonated at acidic pH, potentially leading to higher aqueous solubility.

Table 2: Expected Qualitative Solubility in Various Solvents

| Solvent | Expected Solubility | Rationale |

| Water | Sparingly soluble | Presence of polar functional groups (amino, ester) and an aromatic ring. |

| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding. |

| Ethanol | Soluble | Polar protic solvent. |

| DMSO | Soluble | Polar aprotic solvent with high solubilizing power. |

| Chloroform | Soluble | Moderately polar solvent. |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of Methyl 5-aminonicotinate, the following experimental protocols are recommended.

This high-throughput method is suitable for early-stage drug discovery to rapidly assess solubility.

Protocol:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of Methyl 5-aminonicotinate in dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Assay Plate Preparation: In a 96-well microtiter plate, add a small volume of the DMSO stock solution to aqueous buffer solutions (e.g., phosphate-buffered saline, PBS) at various pH values (e.g., 4.0, 7.4, 9.0) to achieve a range of final compound concentrations.

-

Equilibration: Shake the plate at room temperature for a defined period, typically 1-2 hours.

-

Precipitation Detection: Analyze the wells for precipitate formation using a nephelometer, which measures light scattering, or by visual inspection. The highest concentration that remains clear is reported as the kinetic solubility.

This method determines the true equilibrium solubility and is crucial for pre-formulation and formulation development.

Protocol:

-

Sample Preparation: Add an excess amount of solid Methyl 5-aminonicotinate to vials containing various solvents (e.g., water, ethanol, buffers of different pH).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Separation of Solid: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.45 µm filter.

-

Quantification: Analyze the concentration of Methyl 5-aminonicotinate in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Profile

Understanding the stability of Methyl 5-aminonicotinate is essential for determining its shelf-life, storage conditions, and potential degradation pathways. While specific stability data for Methyl 5-aminonicotinate is limited, a study on the related compound, methyl nicotinate, provides some insight. In aqueous solution at 4°C, methyl nicotinate was found to be relatively stable, with slow hydrolysis to nicotinic acid at a rate of approximately 0.5% per year.[2][3]

Forced Degradation Studies

Forced degradation studies are critical for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.

Table 3: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Typical Duration |

| Acid Hydrolysis | 0.1 M - 1 M HCl | 24 - 72 hours |

| Base Hydrolysis | 0.1 M - 1 M NaOH | 24 - 72 hours |

| Oxidation | 3% - 30% H₂O₂ | 24 - 72 hours |

| Photolytic | ICH Q1B conditions (UV and visible light) | Exposure to not less than 1.2 million lux hours and 200 watt hours/square meter |

| Thermal (Solid) | 60°C - 80°C | 1 - 4 weeks |

| Thermal (Solution) | 60°C - 80°C | 24 - 72 hours |

-

Sample Preparation: Prepare solutions of Methyl 5-aminonicotinate (e.g., 1 mg/mL) in the respective stress media. For solid-state thermal stress, store the powder in a controlled temperature and humidity chamber.

-

Stress Application: Expose the samples to the conditions outlined in Table 3.

-

Time Point Sampling: Withdraw aliquots at various time points.

-

Neutralization (for hydrolytic studies): Neutralize the acidic and basic samples to prevent further degradation before analysis.

-

Analysis: Analyze all samples, including a control sample stored under normal conditions, using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products.

-

Peak Purity Analysis: Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the chromatographic peak of the parent drug is not co-eluting with any degradants.

-

Mass Balance: Calculate the mass balance to account for the parent drug and all degradation products.

Visualization of Experimental Workflows and Potential Degradation Pathways

Experimental Workflow for Solubility and Stability Testing

Potential Degradation Pathway of Methyl 5-aminonicotinate

Based on the chemical structure, the primary anticipated degradation pathway is the hydrolysis of the methyl ester to form 5-aminonicotinic acid. Oxidation of the amino group is also a possibility under oxidative stress.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability profile of Methyl 5-aminonicotinate for researchers and drug development professionals. While specific experimental data for this compound is scarce, the provided protocols and data on related compounds offer a robust framework for initiating comprehensive characterization. The successful development of any pharmaceutical product relies on a thorough understanding of these fundamental physicochemical properties. Therefore, it is imperative that detailed experimental studies are conducted to establish a complete and accurate solubility and stability profile for Methyl 5-aminonicotinate.

References

- 1. Methyl 6-aminonicotinate | C7H8N2O2 | CID 737487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 5-aminonicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 5-aminonicotinate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of extensive research data specifically on Methyl 5-aminonicotinate, this guide also includes information on closely related nicotinic acid derivatives to provide a broader context for its potential applications and experimental considerations.

Chemical Identity and Synonyms

Methyl 5-aminonicotinate is a pyridine derivative with a methyl ester and an amino group at the 5-position of the pyridine ring. A comprehensive list of its synonyms and identifiers is crucial for accurate literature searches and material sourcing.

Table 1: Synonyms and Chemical Identifiers for Methyl 5-aminonicotinate

| Identifier Type | Value |

| Systematic Name | Methyl 5-aminopyridine-3-carboxylate |

| Common Synonyms | 5-Aminonicotinic acid methyl ester[1] |

| 3-Amino-5-(methoxycarbonyl)pyridine[2] | |

| 5-Amino-nicotinic acid methyl ester[2] | |

| Methyl 5-amino-3-pyridinecarboxylate[2] | |

| CAS Number | 36052-25-2[1][2][3][4][5] |

| Molecular Formula | C₇H₈N₂O₂[2][3][4] |

| Molecular Weight | 152.15 g/mol [4] |

| MDL Number | MFCD04038688[4][5] |

| Beilstein/REAXYS Number | 128569 |

| PubChem Substance ID | 329760519 |

| InChI | InChI=1S/C7H8N2O2/c1-11-7(10)5-2-6(8)4-9-3-5/h2-4H,8H2,1H3 |

| SMILES | COC(=O)c1cncc(N)c1 |

Physicochemical Properties

Understanding the physicochemical properties of Methyl 5-aminonicotinate is essential for its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Data for Methyl 5-aminonicotinate

| Property | Value | Source |

| Physical State | Off-white solid | [2] |

| Melting Point | 135-137 °C | [2] |

| Boiling Point | 319.4 °C at 760 mmHg | [2] |

| Density | 1.239 g/cm³ | [2] |

| Flash Point | 147 °C | [2] |

| Storage Temperature | 2-8°C |

Synthesis and Experimental Protocols

General Synthesis Workflow

The following diagram illustrates a typical laboratory-scale synthesis of Methyl 5-aminonicotinate from 5-aminonicotinic acid.

Illustrative Experimental Protocol (Adapted from related syntheses)

Disclaimer: The following protocol is a generalized procedure based on the esterification of similar aromatic carboxylic acids and should be optimized for the specific synthesis of Methyl 5-aminonicotinate.

Objective: To synthesize Methyl 5-aminonicotinate via acid-catalyzed esterification of 5-aminonicotinic acid.

Materials:

-

5-Aminonicotinic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of 5-aminonicotinic acid in an excess of methanol at 0 °C, slowly add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Methyl 5-aminonicotinate.

Applications in Drug Discovery and Development

Nicotinic acid and its derivatives are known to be important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. While specific biological data for Methyl 5-aminonicotinate is scarce, its structural motifs suggest potential as a building block for the synthesis of more complex bioactive molecules.

Potential as a Synthetic Intermediate

The amino and ester functionalities of Methyl 5-aminonicotinate provide versatile handles for further chemical modifications. The amino group can be acylated, alkylated, or used in the formation of various heterocyclic rings. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides. These transformations allow for the generation of diverse chemical libraries for screening against various biological targets.

Screening for Biological Activity

Given the lack of specific biological data, a logical next step for researchers would be to screen Methyl 5-aminonicotinate and its derivatives for various biological activities. The following diagram outlines a general workflow for such a screening process.

Signaling Pathway Involvement

Currently, there is no specific information in the public domain detailing the involvement of Methyl 5-aminonicotinate in any particular signaling pathway. Research on related nicotinic acid derivatives has shown interactions with various cellular targets, but direct evidence for Methyl 5-aminonicotinate is lacking. Further investigation is required to elucidate its mechanism of action and potential biological targets.

Conclusion

Methyl 5-aminonicotinate is a readily accessible chemical entity with potential as a versatile building block in the synthesis of novel bioactive molecules. While direct experimental and biological data are limited, its structural relationship to other pharmacologically active nicotinic acid derivatives suggests that it is a compound worthy of further investigation in the field of drug discovery and development. The experimental outlines and workflows provided in this guide offer a starting point for researchers interested in exploring the chemical and biological properties of this compound.

References

- 1. Methyl 5-methyl-6-(methyl(phenyl)amino)nicotinate | Benchchem [benchchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. appchemical.com [appchemical.com]

- 4. Methyl 5-aminopyridine-3-carboxylate , 97% , 36052-25-2 - CookeChem [cookechem.com]

- 5. 36052-25-2 Cas No. | Methyl 5-aminonicotinate | Apollo [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Molecular Structure of Methyl 5-aminonicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-aminonicotinate is a pyridinecarboxylate derivative that holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a derivative of nicotinic acid (Vitamin B3), it serves as a versatile scaffold for the synthesis of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological significance of Methyl 5-aminonicotinate, with a focus on experimental data and methodologies relevant to researchers in the field.

Molecular Structure and Chemical Properties

Methyl 5-aminonicotinate is characterized by a pyridine ring substituted with an amino group at the 5-position and a methyl ester group at the 3-position. This arrangement of functional groups imparts specific chemical properties that are crucial for its role as a synthetic intermediate.

Table 1: Chemical Identifiers and Properties of Methyl 5-aminonicotinate

| Property | Value | Source |

| IUPAC Name | methyl 5-aminopyridine-3-carboxylate | N/A |

| Synonyms | 5-Aminonicotinic acid methyl ester | N/A |

| CAS Number | 36052-25-2 | [1] |

| Molecular Formula | C₇H₈N₂O₂ | N/A |

| Molecular Weight | 152.15 g/mol | N/A |

| SMILES | COC(=O)c1cncc(N)c1 | N/A |

| InChI | InChI=1S/C7H8N2O2/c1-11-7(10)5-2-6(8)4-9-3-5/h2-4H,8H2,1H3 | N/A |

| Melting Point | 135-137 °C | N/A |

| Boiling Point | 319.4 °C at 760 mmHg | N/A |

| Appearance | Off-white solid | N/A |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum of Methyl 5-aminonicotinate is expected to show distinct signals for the aromatic protons on the pyridine ring, the amine protons, and the methyl ester protons. The chemical shifts are influenced by the electronic effects of the amino and ester functional groups.

Table 2: Predicted ¹H NMR Data for Methyl 5-aminonicotinate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | s | 1H | H-2 (Pyridine ring) |

| ~7.8 | t | 1H | H-4 (Pyridine ring) |

| ~7.2 | s | 1H | H-6 (Pyridine ring) |

| ~5.8 | br s | 2H | -NH₂ |

| ~3.8 | s | 3H | -OCH₃ |

Note: Predicted data based on analysis of similar compounds. Actual experimental values may vary.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the pyridine ring carbons are influenced by the nitrogen heteroatom and the substituents.

Table 3: Predicted ¹³C NMR Data for Methyl 5-aminonicotinate

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (ester) |

| ~148 | C-6 (Pyridine ring) |

| ~145 | C-2 (Pyridine ring) |

| ~138 | C-5 (Pyridine ring) |

| ~125 | C-3 (Pyridine ring) |

| ~120 | C-4 (Pyridine ring) |

| ~52 | -OCH₃ |

Note: Predicted data based on analysis of similar compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of Methyl 5-aminonicotinate will exhibit characteristic absorption bands corresponding to its functional groups.

Table 4: Expected IR Absorption Bands for Methyl 5-aminonicotinate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretch (amine) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (methyl) |

| ~1720 | Strong | C=O stretch (ester) |

| 1620-1580 | Medium to Strong | C=C and C=N stretch (pyridine ring) |

| ~1250 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The molecular ion peak [M]⁺ is expected at m/z 152.